molecular formula C21H30O4 B1256034 Adotogirin

Adotogirin

Cat. No.: B1256034
M. Wt: 346.5 g/mol
InChI Key: ULIWXXZCZLMQBU-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adotogirin (compound 92 or 60 in some studies) is a prenylated acylphloroglucinol isolated from the roots of Hypericum erectum . Structurally, it features a simple acylphloroglucinol core substituted with an O-geranyl moiety and a 2-methylbutyryl group . Its antimicrobial activity is notable, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with a reported MIC50 of 1.0 μg/mL and MIC range of 0.5–4.0 μg/mL across seven MRSA strains . It also exhibits activity against methicillin-sensitive S. aureus (MSSA) (MIC: 1.0 μg/mL) and Bacillus subtilis (MIC: 2.0 μg/mL) .

The compound’s structure was confirmed via 1D and 2D NMR spectroscopy, distinguishing it from otogirin (compound 61), a structurally related acylphloroglucinol with an isopropyl group instead of a sec-butyl group . This subtle structural variation underscores the importance of side-chain modifications in bioactivity.

Properties

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

1-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2,6-dihydroxy-3-methylphenyl]-2-methylpropan-1-one

InChI

InChI=1S/C21H30O4/c1-13(2)8-7-9-15(5)10-11-25-18-12-17(22)19(20(23)14(3)4)21(24)16(18)6/h8,10,12,14,22,24H,7,9,11H2,1-6H3/b15-10+

InChI Key

ULIWXXZCZLMQBU-XNTDXEJSSA-N

Isomeric SMILES

CC1=C(C=C(C(=C1O)C(=O)C(C)C)O)OC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C=C(C(=C1O)C(=O)C(C)C)O)OCC=C(C)CCC=C(C)C

Synonyms

adotogirin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Adotogirin belongs to the acylphloroglucinol class, which is characterized by a phenolic core with acyl and prenyl substituents. Below is a comparative analysis with key analogues:

Compound Source Core Structure Key Substituents Antimicrobial Activity (MIC, μg/mL) Reference
This compound Hypericum erectum Acylphloroglucinol O-geranyl, 2-methylbutyryl MRSA: 0.5–4.0; MSSA: 1.0; B. subtilis: 2.0
Otogirin Hypericum erectum Acylphloroglucinol O-geranyl, isopropyl Active against S. aureus and B. subtilis (exact MICs unspecified)
Erecricins A–E Hypericum erectum Anthracene/Anthracenone Varied acyl/prenyl groups No antimicrobial activity reported
Frondhyperins A–D Hypericum frondosum Ketide/Phenylketide Short ketide chains Biological activities not characterized

Key Observations:

  • Structural Determinants of Activity: this compound and otogirin share an O-geranyl moiety but differ in acyl side chains (sec-butyl vs. isopropyl). Both show antimicrobial activity, suggesting the geranyl group is critical for targeting bacterial membranes .
  • Source-Specific Variations : Compounds from Hypericum frondosum (e.g., frondhyperins) exhibit entirely different scaffolds (ketides), highlighting metabolic diversity within the genus .

Pharmacological Comparisons

  • This compound vs. Otogirin : Both compounds target Gram-positive bacteria, but this compound’s sec-butyl group may enhance lipid membrane penetration, explaining its lower MIC values compared to otogirin (exact MICs for otogirin remain unreported) .
  • This compound vs. Synthetic Analogues: While synthetic acylphloroglucinols (e.g., hyperforin derivatives) often show broader bioactivity, this compound’s natural specificity to MRSA makes it a promising lead for antibiotic development .

Methodological Insights

  • Structural Confirmation : NMR and mass spectrometry were pivotal in distinguishing this compound from otogirin. For instance, the sec-butyl group in this compound was confirmed via 1H-1H COSY correlations, while otogirin’s isopropyl group showed distinct splitting patterns .
  • Activity Screening : Broth microdilution assays revealed this compound’s potency against MRSA, aligning with guidelines from the Clinical and Laboratory Standards Institute (CLSI) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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